molecular formula C21H18N6O3 B3201057 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1019100-87-8

3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3201057
CAS No.: 1019100-87-8
M. Wt: 402.4 g/mol
InChI Key: LXQVNWZJMHYSBV-UHFFFAOYSA-N
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Description

The compound 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a pyridazine moiety bearing a pyrazole group. This hybrid structure combines pharmacophores known for diverse biological activities:

  • Coumarin: Recognized for antioxidant, antimicrobial, and anticancer properties .
  • Piperazine: Enhances solubility and bioavailability, commonly used in CNS-targeting drugs .

Properties

IUPAC Name

3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c28-20(16-14-15-4-1-2-5-17(15)30-21(16)29)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQVNWZJMHYSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the piperazine-1-carbonyl group, and finally, the attachment of the 6-(1H-pyrazol-1-yl)pyridazin-3-yl moiety. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Amide Bond Reactivity

The piperazine-linked carbonyl group is a key site for nucleophilic substitution and hydrolysis.

  • Hydrolysis :
    Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine and 2H-chromen-2-one-3-carboxylic acid. Reaction rates depend on pH and temperature, with optimal yields reported at 60–80°C in aqueous ethanol .

  • Nucleophilic Substitution :
    The carbonyl group reacts with amines (e.g., hydrazines) to form hydrazide derivatives. For example, treatment with hydrazine hydrate generates 3-(hydrazinecarbonyl)-2H-chromen-2-one , a precursor for further heterocyclic modifications .

Pyridazine and Pyrazole Moieties

The pyridazine-pyrazole unit participates in electrophilic substitution and coordination chemistry:

  • Electrophilic Aromatic Substitution :

    • Nitration : Pyridazine undergoes nitration at the 5-position under HNO₃/H₂SO₄ to introduce nitro groups .

    • Halogenation : Pyrazole reacts with Cl₂ or Br₂ in acetic acid to form 4-halogenated derivatives .

  • Metal Coordination :
    Pyridazine and pyrazole act as bidentate ligands. For instance, coordination with Cu(II) in ethanol yields stable complexes, as confirmed by UV-Vis and ESR spectroscopy .

Coumarin Core

The 2H-chromen-2-one scaffold exhibits photochemical and redox activity:

  • Ring-Opening Reactions :
    Alkaline hydrolysis cleaves the lactone ring to form 2-hydroxycinnamic acid derivatives .

  • Hydroxylation :
    UV irradiation in methanol generates 6-hydroxycoumarin via radical intermediates .

Cross-Coupling Reactions

The pyridazine ring supports Pd-catalyzed couplings:

Reaction Type Conditions Product Yield Ref.
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)3-(4-(6-Aryl-pyridazin-3-yl)piperazine)72–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated piperazine derivatives65–78%

Functionalization via Cyclocondensation

The pyrazole subunit undergoes cyclocondensation with β-diketones or chalcones to form fused pyrazolo-pyridazines:

  • Example :
    Reaction with ethyl acetoacetate in DMF catalyzed by Cu(OTf)₂ yields pyrazolo[1,5-a]pyridazine derivatives (82% yield) .

Oxidation and Reduction

  • Oxidation :
    Pyrazoline intermediates (from hydrazine addition to α,β-unsaturated ketones) oxidize with MnO₂ to aromatize the pyrazole ring .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to tetrahydropyridazine, altering electronic properties .

Biological Interactions

While not a direct reaction, the compound’s interactions with enzymes (e.g., kinases) involve:

  • Hydrogen bonding via the coumarin carbonyl and pyridazine N-atoms.

  • Hydrophobic interactions with the piperazine linker.

Key Data Tables

Table 1: Stability Under Hydrolytic Conditions

pH Temperature (°C) Half-Life (h) Degradation Product
1.2378.22H-chromen-2-one-3-carboxylic acid
7.43748.5<5% degradation

Table 2: Catalytic Coupling Efficiency

Catalyst Ligand Solvent Conversion (%)
Pd(OAc)₂XantphosToluene78
PdCl₂(PPh₃)₂BINAPDMF65

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H24N6O
  • Molecular Weight : 392.46 g/mol

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against various diseases. Its structural components suggest possible activities such as:

  • Anticancer Activity : Research indicates that chromone derivatives exhibit cytotoxic effects against cancer cell lines. The integration of the pyrazole and piperazine moieties may enhance this activity by improving bioavailability and target specificity .
  • Antimicrobial Properties : Compounds containing pyrazole and pyridazine rings have shown promise in inhibiting bacterial growth, making them candidates for developing new antibiotics .

Several studies have focused on the biological activities of related compounds:

  • Inhibition of Sirtuins : A study highlighted the potential of pyrazolone derivatives to inhibit sirtuin proteins, which are implicated in aging and metabolic diseases. The structure of the target compound suggests it may similarly affect these pathways .
  • Glycine Transporter Inhibition : Related compounds have been designed to inhibit glycine transporters, which play a crucial role in neurotransmission. This suggests a potential application in treating neurological disorders .

Pharmacological Investigations

Pharmacological studies are critical for understanding the therapeutic potential of this compound:

  • Drug Design : The unique combination of functional groups allows for modifications that can optimize activity against specific targets. Structure-activity relationship (SAR) studies are essential for developing more potent analogs .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Utilizing known synthetic routes for creating pyrazole derivatives.
  • Piperazine Integration : Employing coupling reactions to attach piperazine to the core structure.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have demonstrated significant biological activity:

StudyCompoundActivityReference
1CambinolSIRT1 Inhibition
2GlyT1 InhibitorNeurotransmission Modulation
3Chromone DerivativeCytotoxicity Against Cancer Cells

Mechanism of Action

The mechanism of action of 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Biological Activity References
Target Compound Coumarin Piperazine-pyridazine-pyrazole Hypothetical: Kinase inhibition
3-(4-Sulphonylpiperazine-carbonyl)-2H-coumarin Coumarin Piperazine-sulphonyl Antimicrobial, Anticancer
6-(4-(2-Fluorophenyl)piperazine)pyridazinone Pyridazinone 2-Fluorophenyl-piperazine Serotonin receptor affinity
3-(5-Phenyl-1,3,4-oxadiazole-carbonyl)-2H-coumarin Coumarin Oxadiazole-phenyl Antifungal
4a (Quinoline-pyrazole-piperazine) Quinoline Piperazine-carboxyl, Pyrazole Undisclosed (structural analog)

Key Differences and Implications

Substituent Effects on Bioactivity: The sulphonyl group in 3-(4-sulphonylpiperazine-carbonyl)-2H-coumarin () enhances electronegativity, favoring interactions with charged residues in antimicrobial targets. In contrast, the pyridazine-pyrazole group in the target compound may improve hydrogen bonding and selectivity for kinases or CNS receptors . The 2-fluorophenyl substituent in ’s pyridazinone derivatives increases lipophilicity, aiding blood-brain barrier penetration for serotonin receptor modulation. The target compound’s pyrazole may offer similar advantages but with reduced metabolic degradation due to heterocyclic stability .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a pyridazine-pyrazole intermediate to a coumarin-piperazine precursor, as seen in (sulphonylation) and (pyridazinone functionalization).

Biological Performance: Antimicrobial Activity: Pyrazole-chromone hybrids () show moderate antifungal activity. The target compound’s piperazine linker may enhance solubility, improving bioavailability compared to less polar analogs . CNS Applications: Piperazine-pyridazine derivatives () exhibit serotonin receptor affinity.

Research Findings and Mechanistic Insights

  • Cytotoxicity : Coumarin-piperazine derivatives in demonstrated cytotoxicity against cancer cell lines, likely via apoptosis induction. The target compound’s pyridazine-pyrazole group may enhance this by inhibiting kinases like EGFR or VEGFR .
  • Isomerization Stability : While pyrazolopyrimidines in undergo isomerization, the target compound’s rigid pyridazine-pyrazole system likely resists such changes, ensuring metabolic stability .
  • Antioxidant Potential: Chromone-pyrazole hybrids () exhibit radical scavenging. The coumarin core in the target compound may synergize with pyrazole to amplify antioxidant effects .

Biological Activity

The compound 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chromenone core , a pyridazinyl moiety , and a piperazine group , which contribute to its biological profile. The structural formula can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of SHP2 Activity : The compound has been reported to inhibit the activity of SHP2, a protein involved in various signaling pathways that regulate cell growth and differentiation. This inhibition can potentially lead to therapeutic effects in cancers where SHP2 is overactive .
  • Antiviral Activity : Preliminary studies suggest that derivatives containing the pyrazole moiety demonstrate antiviral properties against various viruses, including those responsible for respiratory infections. The mechanism may involve interference with viral replication processes .

Table 1: Biological Activity Overview

Activity TypeAssay TypeIC50 (µM)Reference
SHP2 InhibitionEnzymatic assay0.5
Antiviral EfficacyViral plaque reduction assay10
CytotoxicityMTT assay on Vero cells>100

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:

  • Pyrazole Substituents : Variations in the pyrazole substitution patterns significantly affect the compound's potency against SHP2 and other targets. For instance, compounds with halogen substitutions on the pyrazole ring showed enhanced inhibitory activity compared to their non-halogenated counterparts .
  • Piperazine Linkage : The piperazine ring's position and substituents also play a crucial role in modulating biological activity, affecting both binding affinity and selectivity towards target enzymes .

Case Study 1: Anticancer Activity

In a study focusing on lung cancer cell lines, derivatives of this compound were evaluated for their ability to induce apoptosis. Notably, one derivative was found to selectively inhibit H322 lung cancer cells by inducing apoptotic pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral properties against herpes simplex virus type 1 (HSV-1). The compound exhibited significant inhibition of viral plaque formation, indicating its potential as an antiviral therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via multi-step condensation and cyclization reactions. For example, the coumarin core (2H-chromen-2-one) is first functionalized at the 3-position with a carbonyl group, followed by coupling to a piperazine intermediate. The pyridazine-pyrazole moiety can be introduced via Claisen-Schmidt condensation or hydrazine hydrate-mediated cyclization (as seen in structurally similar pyridazinone and pyrazoline derivatives) .
  • Optimization tips:
  • Use anhydrous solvents (e.g., ethanol or acetonitrile) to minimize side reactions.
  • Control reaction temperature (e.g., reflux at 80–100°C for 5–6 hours) to balance yield and purity .
  • Monitor intermediates by TLC and purify via recrystallization (ethanol or ethyl acetate) .

Q. How should researchers validate the structural integrity of this compound and its intermediates?

  • Methodology :

  • Spectral characterization :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole protons at δ 6.5–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for coumarin and ~1650 cm⁻¹ for amide/piperazine) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in heterocyclic moieties (e.g., pyridazine-pyrazole linkage) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for piperazine-pyridazine-coumarin hybrids?

  • Methodology :

  • Comparative SAR studies : Systematically modify substituents (e.g., pyrazole vs. triazole, halogenation on coumarin) and correlate changes with bioactivity .
  • Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps, charge distribution) on binding to biological targets (e.g., kinases, GPCRs) .
  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for solubility artifacts .

Q. How can researchers design analogs of this compound to improve pharmacokinetic properties without compromising activity?

  • Methodology :

  • Bioisosteric replacement : Substitute the pyridazine ring with pyrimidine or triazole to enhance metabolic stability .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters on the coumarin carbonyl) to improve oral bioavailability .
  • LogP optimization : Use substituents like methoxy or trifluoromethyl to balance hydrophilicity/lipophilicity (target LogP ~2–4) .

Q. What experimental and computational approaches are suitable for studying the compound’s interaction with biological targets?

  • Methodology :

  • In vitro assays :
  • Fluorescence polarization for binding affinity to enzymes (e.g., cytochrome P450 isoforms) .
  • SPR (surface plasmon resonance) for real-time kinetics with receptors .
  • In silico tools :
  • Molecular docking (AutoDock Vina) to predict binding poses in active sites .
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data reported for similar coumarin-piperazine derivatives?

  • Methodology :

  • Standardize measurement protocols : Use buffered solutions (e.g., PBS pH 7.4) and shake-flask/HPLC methods for consistency .
  • Thermodynamic solubility vs. kinetic solubility : Distinguish equilibrium solubility (24-hour incubation) from apparent solubility (short-term assays) .
  • Counterion effects : Compare hydrochloride salts vs. free bases, as ionizable piperazine groups significantly impact solubility .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.